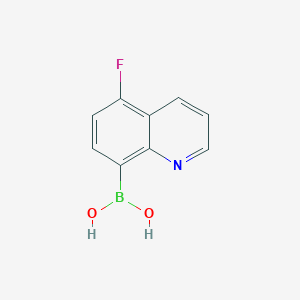

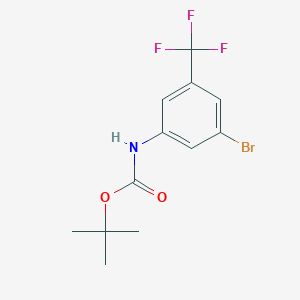

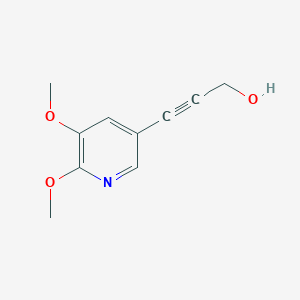

(5-Fluoroquinolin-8-yl)boronic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of “(5-Fluoroquinolin-8-yl)boronic acid” involves the use of organoboron reagents . The compound’s structure incorporates a fluoroquinoline moiety, a core structure found in many clinically used antibiotics belonging to the fluoroquinolone class. By attaching other functional groups to the boronic acid moiety, researchers can explore the development of novel therapeutic agents with improved properties.Molecular Structure Analysis

The molecular formula of “(5-Fluoroquinolin-8-yl)boronic acid” is C9H7BFNO2 . Its molecular weight is 190.97 g/mol . The InChI key is HWFXMAQYNZHRLY-UHFFFAOYSA-N .Chemical Reactions Analysis

Boronic acids, such as “(5-Fluoroquinolin-8-yl)boronic acid”, can participate in chemical reactions called Suzuki-Miyaura couplings. These couplings are versatile tools for forming carbon-carbon bonds, which is a fundamental step in the synthesis of many complex molecules.Physical And Chemical Properties Analysis

“(5-Fluoroquinolin-8-yl)boronic acid” is a solid at room temperature . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .Aplicaciones Científicas De Investigación

Luminescent Organoboron Complexes

- Luminescent organoboron complexes with substituted 8-quinolinolates show potential for electronic and electroluminescent properties. The synthesis involves Suzuki-type cross-coupling reactions and exhibits characteristics like thermal analysis and UV−vis absorption (Kappaun et al., 2006).

Hg2+-Selective Chemo- and Fluoroionophore

- A derivative of 8-hydroxyquinoline with boron-dipyrromethene function demonstrates pronounced Hg(2+)-selective fluoroionophoric properties. This compound changes color in the presence of Hg(2+), indicating its potential as a selective chromogenic and fluoroionophore agent (Moon et al., 2004).

C–H Borylation and Medicinal Chemistry Applications

- The Ir-catalyzed C–H borylation of fluoroquinolines leads to the formation of quinoline boronic esters. These esters are relevant for transformations in medicinal chemistry, demonstrating the utility of fluoroquinoline derivatives in this field (Hickey et al., 2022).

Luminescent Organic Materials for Devices

- Fluorinated 1,2-phenylenediboronic acid reacting with 8-hydroxyquinoline forms luminescent complexes, showing potential in organic luminescent materials for devices like OLEDs. These compounds exhibit significant emission quantum yields and electroluminescence (Jarzembska et al., 2017).

Detection of Hypochlorite Ion

- A water-soluble styrylquinolinium boronic acid synthesized for the rapid detection of ClO− ions shows high selectivity and sensitivity. This compound is promising for applications in selective visual chemosensing (Wang et al., 2013).

Fluorescent Boronic Acids

- Isoquinolinylboronic acids show high affinities for diols and exhibit significant fluorescence changes upon binding. This property is leveraged in sensor designs for detecting bioactive substances (Cheng et al., 2010).

pH-Sensing Properties

- 8-Hydroxyquinoline-substituted boron-dipyrromethene derivatives exhibit OFF-ON-OFF type pH-sensing properties, making them suitable for applications in pH-dependent fluorescent sensors (Chen et al., 2011).

Applications in Sensing and Therapeutics

- Boronic acids are used in diverse areas such as biological labeling, protein manipulation, and development of therapeutics, primarily due to their interactions with diols and strong Lewis bases (Lacina et al., 2014).

Investigation of Structural and Electronic Properties

- Computational research on boron complexes with norfloxacin, including (5-Fluoroquinolin-8-yl)boronic acid derivatives, suggests their potential application in drug design and other medicinal chemistry applications (Sayın & Karakaş, 2018).

Green-Light-Emitting Organoboron Complexes

- Fluorescent organoboron complexes derived from 2-(4-phenylquinolin-2-yl)phenol have been synthesized, showing potential in light-emitting applications (Balijapalli & Kulathu Iyer, 2015).

Safety and Hazards

“(5-Fluoroquinolin-8-yl)boronic acid” is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Direcciones Futuras

The future directions of “(5-Fluoroquinolin-8-yl)boronic acid” could involve exploring the development of novel therapeutic agents with improved properties by attaching other functional groups to the boronic acid moiety. Additionally, the compound could be used in further studies involving Suzuki-Miyaura couplings.

Relevant Papers “(5-Fluoroquinolin-8-yl)boronic acid” has been cited in reputable papers such as Nature 610.7931 (2022): 366-372, Nature 618, 1017–1023 (2023), Cell 183.7 (2020): 1867-1883, Cell Research 31, 1291–1307 (2021), Cell Research 33, 273–287 (2023), Cell Research 33, 546–561 (2023), and Molecular Cancer 21.1 (2022): 1-17 .

Propiedades

IUPAC Name |

(5-fluoroquinolin-8-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BFNO2/c11-8-4-3-7(10(13)14)9-6(8)2-1-5-12-9/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFXMAQYNZHRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=C(C=C1)F)C=CC=N2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674734 | |

| Record name | (5-Fluoroquinolin-8-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Fluoroquinolin-8-yl)boronic acid | |

CAS RN |

1072951-45-1 | |

| Record name | B-(5-Fluoro-8-quinolinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Fluoroquinolin-8-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide](/img/structure/B1393380.png)

![3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1393392.png)

![4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1393397.png)

![6-(Dimethoxymethyl)-2-(trimethylsilyl)-furo[3,2-b]pyridine](/img/structure/B1393400.png)

![3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol](/img/structure/B1393401.png)